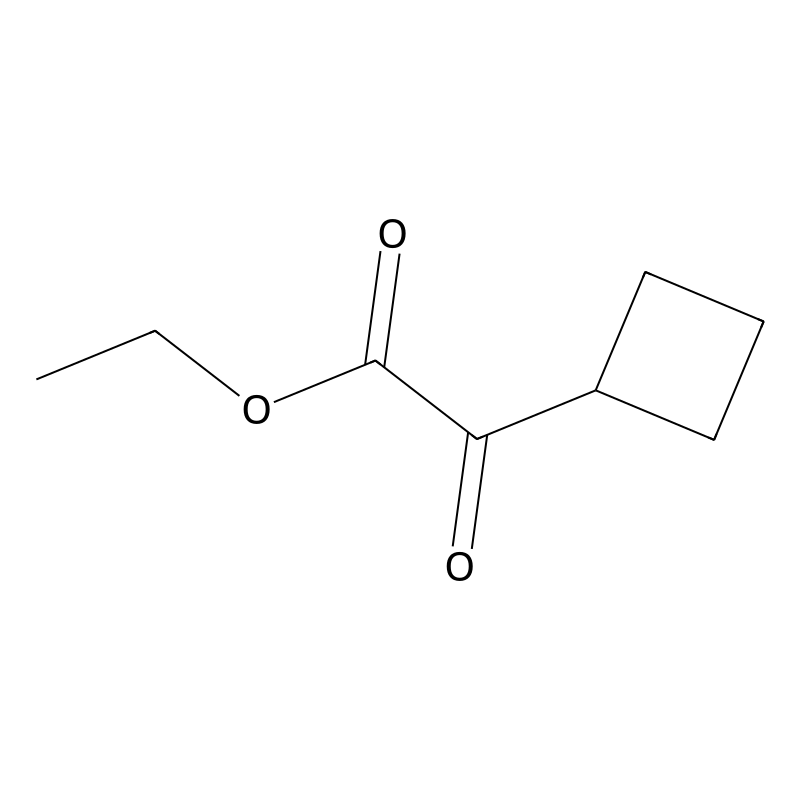Ethyl 2-cyclobutyl-2-oxoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-cyclobutyl-2-oxoacetate is an organic compound with the molecular formula and a molecular weight of approximately 156.18 g/mol. It features a cyclobutyl group attached to an oxoacetate structure, making it a member of the larger family of oxoesters. The compound is characterized by its unique cyclic structure, which contributes to its chemical properties and potential applications in various fields.
- Nucleophilic Substitution: The carbonyl carbon in the oxo group can undergo nucleophilic attack, leading to the formation of various derivatives.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
- Condensation Reactions: Ethyl 2-cyclobutyl-2-oxoacetate can react with amines or alcohols to form amides or esters, respectively.
These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds.
While specific biological activity data for ethyl 2-cyclobutyl-2-oxoacetate is limited, compounds with similar structures often exhibit various biological effects. Esters, in general, can show antimicrobial, anti-inflammatory, and analgesic properties. Research into related compounds suggests that they may also possess potential as pharmaceuticals or agrochemicals.
Ethyl 2-cyclobutyl-2-oxoacetate can be synthesized through several methods:
- Esterification: Reacting cyclobutanone with ethyl acetate in the presence of an acid catalyst can yield ethyl 2-cyclobutyl-2-oxoacetate.
- Cyclization Reactions: Starting from appropriate precursors such as cyclobutyl derivatives and acetic anhydride, a cyclization reaction can lead to the formation of this compound.
- Oxidation Reactions: The oxidation of cyclobutyl alcohols using oxidizing agents (e.g., chromium trioxide) followed by esterification with acetic acid can also produce ethyl 2-cyclobutyl-2-oxoacetate.
Ethyl 2-cyclobutyl-2-oxoacetate has potential applications in various fields:
- Pharmaceuticals: Due to its structural properties, it may serve as a precursor for synthesizing biologically active compounds.
- Agricultural Chemicals: It could be explored for use as an agrochemical due to potential pest-repellent or herbicidal properties.
- Fragrance Industry: Esters are often used in perfumes and flavorings; thus, this compound might find application in these areas.
Ethyl 2-cyclobutyl-2-oxoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-cyclopropyl-2-oxoacetate | C7H10O3 | Smaller cyclic structure (cyclopropane) |
| Ethyl 2-cyclohexyl-2-oxoacetate | C10H16O3 | Larger cyclic structure (cyclohexane) |
| Ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate | C11H18O3 | Contains a methyl substituent on cyclohexane |
The unique cyclobutyl moiety in ethyl 2-cyclobutyl-2-oxoacetate distinguishes it from these similar compounds, potentially imparting different physical and chemical properties that could be advantageous in specific applications.






